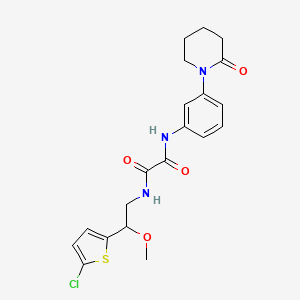![molecular formula C9H19ClN2O3 B2993963 Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride CAS No. 2551114-63-5](/img/structure/B2993963.png)
Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride”, commonly referred to as MMBA, is an organic compound with a broad range of applications in various fields of research and industry. It has a molecular weight of 238.71 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl N-methyl-N- (4- (methylamino)butanoyl)glycinate hydrochloride . The InChI code for this compound is 1S/C9H18N2O3.ClH/c1-10-6-4-5-8 (12)11 (2)7-9 (13)14-3;/h10H,4-7H2,1-3H3;1H .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Chemical Synthesis and Antihypertensive Agents : Abdel-Wahab et al. (2008) explored the synthesis of various compounds starting from Methyl 2-(thiazol-2-ylcarbamoyl)acetate, leading to potential antihypertensive α-blocking agents with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
- Pharmaceutical Synthesis : Standridge and Swigor (1991) reported on the synthesis of a radioactively labeled compound through a multi-step process, showcasing the complexity and precision required in pharmaceutical chemistry (Standridge & Swigor, 1991).
- Reaction Studies : Novakov et al. (2017) investigated reactions involving methyl 2-(4-allyl-2-methoxyphenoxy)acetate with amines, providing insights into the behavior of these compounds under specific conditions (Novakov, Yablokov, Vernigora, Orlinson, Navrotskii, & Voloboev, 2017).
Antimicrobial Activity and Biochemical Studies
- Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives of butanoic acids showing significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, highlighting the potential of Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate derivatives in pharmacological applications (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Molecular Docking and Structural Studies
- Structural Investigations : Vanasundari et al. (2018) presented spectroscopic and structural studies of derivatives, analyzing their stability, reactivity, and potential as nonlinear optical materials through molecular docking and vibrational, structural, electronic, and optical studies (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Metabolic Pathways and Environmental Impact
- Herbicide Metabolism : Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes sheds light on environmental and health impacts of chemicals related to Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate; hydrochloride, providing essential data for assessing safety and ecological effects (Coleman, Linderman, Hodgson, & Rose, 2000).
Wirkmechanismus
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .
Eigenschaften
IUPAC Name |
methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-10-6-4-5-8(12)11(2)7-9(13)14-3;/h10H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAYJFCYPAIHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)N(C)CC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
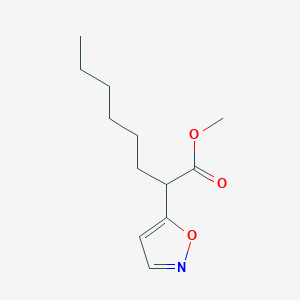
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)
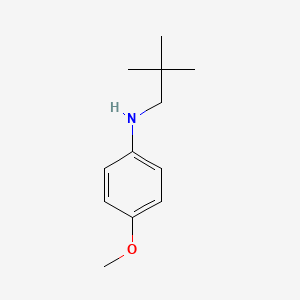
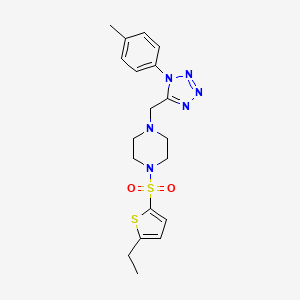
![2,4-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2993888.png)
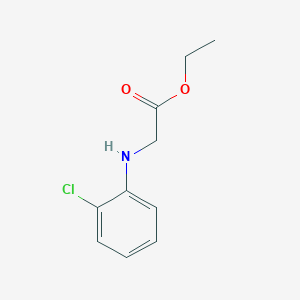
![Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2993890.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide](/img/structure/B2993893.png)
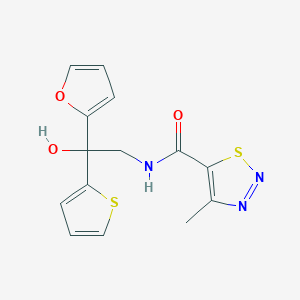
amine hydrobromide](/img/new.no-structure.jpg)
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,2-dimethylpropanamide](/img/structure/B2993897.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993898.png)
![7-(3-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2993899.png)
